molecular formula C12H18Cl2N2O2 B13994190 1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride

1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B13994190
M. Wt: 293.19 g/mol
InChI Key: CUBNKHZCXCZDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H16N2O2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further connected to a carboxylic acid group.

Preparation Methods

The synthesis of 1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 4-aminobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(4-aminophenyl)piperidine. This intermediate is then subjected to carboxylation to yield 1-(4-aminophenyl)piperidine-4-carboxylic acid. The final step involves the conversion of the carboxylic acid to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .

Comparison with Similar Compounds

1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

1-(4-aminophenyl)piperidine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C12H16N2O2.2ClH/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H

InChI Key

CUBNKHZCXCZDNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.